Clopidogrel impurity D is classified as a synthetic organic compound. It emerges from the chemical processes involved in the production of clopidogrel, specifically during the resolution of intermediates or through side reactions. The characterization of such impurities is essential for regulatory compliance and quality control in pharmaceutical manufacturing.
The synthesis of clopidogrel impurity D typically involves several steps, including the resolution of chiral intermediates. One method reported involves resolving 2-substituted phenylglycine methyl esters, which are critical intermediates in the production of clopidogrel. The process utilizes specific reagents and conditions to enhance yield and purity:
The synthesis can also include steps involving the use of solvents like methanol and dichloromethane, which facilitate the separation and purification of the desired compounds .
Clopidogrel impurity D's molecular structure can be derived from its synthetic pathways involving chlorophenyl derivatives. While specific structural data for impurity D may not be extensively documented, its relationship with clopidogrel implies that it shares similar functional groups characteristic of thienopyridines.
The formation of clopidogrel impurity D can be attributed to several chemical reactions during the synthesis of clopidogrel:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor these reactions and quantify impurities .
The physical properties of clopidogrel impurity D are not extensively documented but can be inferred based on its chemical nature:
Chemical properties would include reactivity with acids or bases, particularly due to functional groups present in its structure.
Clopidogrel impurity D serves primarily as an analytical reference in pharmaceutical development:
Understanding impurities like clopidogrel impurity D is essential for maintaining high standards in pharmaceutical manufacturing and ensuring patient safety through effective medication delivery.
Clopidogrel Impurity D (CAS 1421283-60-4), systematically named as (1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, is a diester analog of clopidogrel. Its molecular formula is C₂₄H₂₁Cl₂NO₄S, with a molecular weight of 490.4 g/mol [1] [9] [10]. The structure features two chiral centers: the R-configured methyl mandelate moiety and the S-configured clopidogrel-like moiety. The molecule comprises three key components:
Stereochemical Specificity: The R/S configuration at the mandelate carbon and S configuration at the clopidogrel-like carbon differentiate it from active clopidogrel (single S configuration). This stereochemistry is confirmed via chiral HPLC and nuclear Overhauser effect spectroscopy (NOESY) [3].
Structural Diagram:
OCH₃ │ C═O │ (R)-O─C(ClC₆H₄)─C═O─(S)-C(ClC₆H₄)─N─Thienopyridine
Functional groups: Two ester linkages (hydrolysis sites), tertiary amine (oxidation site), and two aromatic chlorophenyl rings [9] [10].
Impurity D arises primarily during clopidogrel synthesis or storage via two mechanisms:
Conditions: Trace metals (e.g., Fe³⁺) or peroxides in excipients facilitate this pathway. Forced degradation with 3% H₂O₂ yields 2–7% Impurity D [3] [5].
Industrial Relevance: Insufficient purification after esterification steps and oxidative stress during manufacturing are key contributors [5] [6].
Impurity D exhibits distinct physicochemical characteristics critical for analytical detection and handling:
Table 1: Physicochemical Profile of Clopidogrel Impurity D
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Weight | 490.4 g/mol | MS [1] [9] |
Solubility | Slightly soluble in chloroform, DCM, methanol; insoluble in water | Equilibrium solubility [9] |
Partition Coefficient (logP) | 4.7 (predicted) | Reverse-phase HPLC [9] |
pKa | 4.18 ± 0.20 (tertiary amine) | Potentiometry [9] |
Physical Form | White to off-white sticky solid | Visual characterization [9] |
Stability (Solid) | Stable at 2–8°C for 24 months | Long-term ICH studies [4] [9] |
Melting point not observed due to decomposition >150°C.
Solution Stability:
Forced degradation studies reveal Impurity D’s susceptibility to hydrolytic, oxidative, and thermal stress:
Table 2: Degradation Pathways of Clopidogrel Impurity D
Stress Condition | Products Formed | Mechanism | Degradation Rate |
---|---|---|---|
Acid Hydrolysis (0.5N HCl, 70°C, 24h) | (2S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid + Methyl (R)-2-chloromandelate | Ester cleavage (H⁺-catalyzed) | 15–20% [5] [6] |
Alkaline Hydrolysis (0.5N NaOH, 25°C, 1h) | Same as acid hydrolysis | Nucleophilic attack by OH⁻ | 40–50% [5] [6] |
Oxidation (3% H₂O₂, 48h) | Sulfoxide derivatives (m/z 505.5, 521.5) | Thiophene ring oxidation | 25–30% [3] [8] |
Thermal Stress (60°C, 10 days) | De-esterified products + polymeric aggregates | Radical-mediated decomposition | 5–10% [5] [6] |
Appendix: Related Impurities in Clopidogrel Synthesis
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: